ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Properties
Molecular Formula |
C21H20O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O7/c1-4-25-19(22)12-26-15-8-9-17-18(11-15)27-13(2)21(20(17)23)28-16-7-5-6-14(10-16)24-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
OBRHXWATMQMYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Purification Methods
Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) is employed for analytical purity assessment (>98% purity).
Typical HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Retention Time: 12.4 minutes
Structural Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 6.95–6.88 (m, 4H, aromatic), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
¹³C NMR: δ 176.5 (C=O), 162.1 (C-O), 60.8 (OCH₂CH₃), 56.2 (OCH₃), 20.1 (CH₃).
Infrared Spectroscopy (IR):
-
Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (chromen-4-one C=O).
Industrial-Scale Production Considerations
Scaling this synthesis requires addressing challenges in heat management, solvent recovery, and waste reduction. Continuous flow reactors improve mixing efficiency and temperature control, enhancing yield consistency.
Table 4.1: Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 14 hours | 2 hours |
| Yield | 70% | 85% |
| Solvent Consumption | High | Reduced by 40% |
| Energy Efficiency | Moderate | High |
Safety Protocols:
-
Use of inert atmospheres to prevent oxidation.
-
Closed-loop systems for solvent recycling.
Comparative Analysis with Structural Analogues
Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate differs from analogues in substituent positioning and ester groups. The table below highlights synthesis variations:
The 3-methoxyphenoxy group in the target compound introduces steric challenges during nucleophilic substitution, necessitating higher reaction temperatures compared to para-substituted analogues .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxyphenoxy group or the chromen-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of modified compounds with different functional groups .
Scientific Research Applications
Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
Biological Activity
Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound derived from flavonoid structures, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a chromenone moiety, which is characteristic of many flavonoids. The presence of methoxy and phenoxy groups enhances its lipophilicity and potentially its biological activity. The molecular formula is , with a molecular weight of approximately 342.33 g/mol.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals in the body. This compound has demonstrated significant antioxidant activity in various assays, indicating its potential to protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Flavonoids can act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : They may influence various signaling pathways such as NF-kB and MAPK, which are critical in cell survival and apoptosis.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, leading to altered gene expression profiles associated with cell growth and apoptosis.
Case Studies
A study published in PubMed Central examined the biological effects of related flavonoids and their derivatives, highlighting their potential therapeutic roles in cardiovascular diseases and cancers . Although specific case studies on this compound are sparse, the trends observed in similar compounds provide a basis for further investigation.
Data Tables
| Biological Activity | Assay Method | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant scavenging ability |
| Antimicrobial | MIC Testing | Effective against S. aureus |
| Anticancer | Cell Proliferation Assay | Inhibitory effects observed |
Q & A
Q. What are the key steps for synthesizing ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate?
The synthesis typically involves nucleophilic substitution under basic conditions. A common method includes:
- Reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base.
- Stirring at 80°C for 10 hours, followed by crystallization from ethanol to achieve ~81% yield . Alternative protocols use dry acetone as a solvent with reflux conditions (8 hours), monitored via TLC (hexane:ethyl acetate, 3:1) .
Q. How can structural elucidation of this compound be performed?
- X-ray crystallography : Resolve bond angles (e.g., C7—C8—H8: 120.2°) and torsional parameters to confirm substituent orientation .
- Spectroscopy : Use NMR (¹H/¹³C) to identify methoxyphenoxy protons (δ 3.8–4.3 ppm) and chromenone carbonyl signals (δ 170–175 ppm). IR can validate ester (C=O at ~1740 cm⁻¹) and chromenone (C=O at ~1660 cm⁻¹) groups .
Q. What preliminary assays are recommended for screening biological activity?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits.
- Antioxidant : DPPH radical scavenging tests at varying concentrations (10–100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Compare DMF (polar aprotic) vs. acetone (polar aprotic with lower boiling point) for reaction efficiency. DMF may enhance nucleophilicity but requires post-reaction water quenching .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate substitution kinetics.
- Temperature gradients : Evaluate yields at 60°C vs. 80°C to balance energy costs and side-product formation .
Q. What mechanisms underlie its potential enzyme interactions?
- The chromenone core may act as a competitive inhibitor for kinases (e.g., EGFR) by mimicking ATP’s adenine binding pocket.
- Methoxyphenoxy groups enhance π-π stacking with aromatic residues (e.g., Phe in active sites), while the trifluoromethyl group increases lipophilicity for membrane penetration .
- Validate via molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Trifluoromethyl vs. methyl : Trifluoromethyl improves metabolic stability but may reduce solubility. Compare logP values (e.g., 3.5 vs. 2.8) to predict bioavailability .
- Methoxy positioning : Para-substituted analogs () show lower anti-inflammatory activity than meta-substituted derivatives (current compound) due to steric hindrance in COX-2 binding .
Q. How can computational modeling guide the design of analogs?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict reactivity (e.g., electrophilic regions at chromenone’s C3) .
- MD simulations : Simulate binding stability (RMSD < 2 Å over 100 ns) with target proteins (e.g., Bcl-2 for apoptosis studies) .
Data Contradiction Analysis
Q. Why do similar chromenone derivatives exhibit divergent biological activities in literature?
- Structural nuances : The 3-methoxyphenoxy group in this compound may enhance hydrogen bonding vs. 4-methoxyphenyl analogs, altering target affinity .
- Assay variability : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from cell line specificity (e.g., HepG2 vs. A549) or serum concentration in media .
Q. How to resolve conflicting reports on metabolic stability?
- In vitro assays : Compare microsomal half-life (t₁/₂) in human vs. rat liver microsomes.
- Metabolite profiling : Use LC-MS to identify oxidation products (e.g., sulfoxides) and ester hydrolysis byproducts .
Methodological Best Practices
Q. What strategies mitigate ester hydrolysis during biological assays?
- Buffer selection : Use phosphate buffer (pH 7.4) instead of Tris, which may catalyze hydrolysis.
- Prodrug design : Replace ethyl ester with tert-butyl ester for enhanced stability in physiological conditions .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., PARP-1) after compound treatment.
- Knockdown controls : siRNA-mediated silencing of putative targets (e.g., NF-κB) to confirm pathway-specific effects .
Comparative Studies
Q. Q. How does this compound compare to its morpholine carboxylate analog ()?
- Solubility : Morpholine derivatives exhibit higher aqueous solubility (LogS: -3.2 vs. -4.5) due to increased polarity.
- Bioactivity : The morpholine group enhances kinase inhibition (e.g., IC₅₀ of 0.8 µM vs. 2.5 µM for EGFR) but reduces blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
